2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a synthetic compound belonging to the class of sulfonamides. [] Sulfonamides are a class of organic compounds containing the sulfonamide functional group (–S(=O)2–NH–). [] These compounds are known for their diverse pharmacological properties and have been widely studied for their potential therapeutic applications. [, , ]
2-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide serves as a parent compound for generating various N- and O-substituted derivatives. [] These derivatives have been investigated for their potential biological activities, including enzyme inhibition and antibacterial properties. []
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound features a benzodioxane moiety, which contributes to its pharmacological properties. The synthesis and characterization of this compound have been explored in various studies, highlighting its potential as an enzyme inhibitor and its possible applications in treating conditions such as diabetes.
The compound is synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride through a series of reactions. Its synthesis and biological evaluation have been documented in scientific literature, emphasizing its relevance in drug discovery and development.
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is classified as:
The synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide typically involves the following steps:
The reactions are monitored using techniques such as thin-layer chromatography (TLC), and the products are characterized by proton nuclear magnetic resonance (1H-NMR) spectroscopy and infrared (IR) spectroscopy to confirm their structures and purity .
The molecular structure of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide can be represented as follows:
This structure features:
The molecular weight of the compound is approximately 298.34 g/mol. The structural formula indicates that it has multiple aromatic rings which may contribute to its biological activity.
The primary reaction involved in the synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide is the nucleophilic substitution reaction between 2,3-dihydrobenzo[1,4]-dioxin-6-amine and benzenesulfonyl chloride. This forms the sulfonamide linkage essential for its biological activity. Subsequent reactions involve coupling with various acetamide derivatives to enhance its pharmacological properties .
The synthesis conditions include maintaining specific pH levels during reactions and using appropriate solvents to ensure optimal yields. The reactions are typically conducted under controlled temperatures and may require specific catalysts or bases for activation.
The mechanism of action for 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide primarily involves its role as an enzyme inhibitor. Studies have shown that this compound exhibits inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. The inhibition occurs through competitive binding to the active site of these enzymes, thereby preventing substrate interaction and subsequent enzymatic reactions .
In vitro studies have reported varying degrees of enzyme inhibition with IC50 values indicating moderate inhibitory effects compared to standard reference compounds .
The compound is typically characterized as a light brown amorphous powder. Its melting point can vary depending on purity but is generally recorded using a Gallenkamp melting point apparatus.
Key chemical properties include:
The primary applications of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide lie in medicinal chemistry:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications .
Sulfonamides, characterized by the -SO₂NH- functional group, represent one of medicinal chemistry's most impactful drug classes. First recognized for their antibacterial properties following Gerhard Domagk's 1935 discovery of Prontosil Red (an azo dye metabolized to sulfanilamide), they revolutionized infection treatment during World War II by dramatically reducing mortality from battlefield wounds [4]. This breakthrough initiated extensive structural derivatization, expanding their therapeutic applications far beyond antimicrobial activity. Modern sulfonamide derivatives exhibit diverse pharmacological actions, including carbonic anhydrase inhibition (relevant for glaucoma and diuretics), antitumor activity (through hypoxia-inducible factor targeting), antiviral effects, and anti-inflammatory properties [5] [4]. The structural versatility of the sulfonamide group enables precise modulation of electronic properties and binding characteristics, facilitating targeted interactions with enzymes like dihydropteroate synthase (in antibacterial action) and human carbonic anhydrase isoforms (e.g., hCA II, VII, and IX) [5]. For instance, benzamide-4-sulfonamides demonstrate sub-nanomolar inhibition constants (Kᵢ = 0.4–26.7 nM) against hCA VII, an isoform implicated in neuropathic pain pathways [5].
Table 1: Key Chemical Identifiers of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
Property | Value |
---|---|
IUPAC Name | 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
Molecular Formula | C₁₄H₁₄N₂O₄S |
Molecular Weight | 306.34 g/mol |
CAS Registry Number | 1040334-54-0 |
PubChem CID | 29287008 |
SMILES | C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3N |
Appearance | Powder |
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged heterocyclic structure in pharmacophores due to its metabolic stability, balanced lipophilicity, and conformational rigidity. Naturally occurring benzodioxan-containing compounds like silybin (from Silybum marianum) exhibit hepatoprotective, anticancer, and antioxidant activities, validating this moiety's therapeutic relevance [2]. Synthetic derivatives leverage the benzodioxan core for α-adrenergic blockade (e.g., WB-4101), anti-inflammatory effects, and enzyme inhibition [2]. Crucially, the oxygen-rich dioxane ring enhances hydrogen-bonding capacity with biological targets, while its semi-rigid structure reduces entropic penalties upon binding. Recent studies demonstrate that benzodioxan-acetamide hybrids exhibit substantial α-glucosidase inhibitory activity—relevant for type-2 diabetes management—by delaying glucose absorption through competitive enzyme binding [2]. For example, derivatives with electron-withdrawing phenyl substituents showed inhibition zones up to 19 mm against E. coli and MIC values as low as 11.31 µg/mL, indicating enhanced membrane permeability imparted by the benzodioxan moiety [4].
Table 2: Therapeutic Applications of 1,4-Benzodioxan-Containing Compounds
Biological Activity | Molecular Targets | Therapeutic Indication |
---|---|---|
α-Glucosidase Inhibition | Yeast α-glucosidase | Type-2 Diabetes Mellitus |
Acetylcholinesterase Inhibition | AChE active site | Alzheimer’s Disease |
Anti-inflammatory | COX/LOX pathways | Inflammatory disorders |
Antioxidant | Free radical scavenging | Oxidative stress-related conditions |
α-Adrenergic Blockade | α₁-Adrenoceptors | Hypertension |
The molecular hybridization of sulfonamide and benzodioxan pharmacophores aims to synergize their complementary bioactivities while optimizing physicochemical and pharmacokinetic profiles. This strategy leverages the sulfonamide's proven enzyme-inhibitory versatility and the benzodioxan's metabolic stability and target affinity [3] [5]. Computational analyses, including DFT/B3LYP/6-311++G* studies, confirm that such hybrids maintain optimal frontier molecular orbital (FMO) energies—with HOMO-LUMO gaps between 3.5–4.2 eV—ensuring electronic stability while facilitating target interactions [4]. The planar configuration of the 2-aminobenzenesulfonamide segment enables π-stacking with aromatic enzyme residues, while the benzodioxan's dihedral angle (≈50°) relative to the sulfonaryl ring enhances three-dimensional complementarity with allosteric pockets [7]. Hybridization also addresses sulfonamide resistance mechanisms; for instance, derivatization at the anilino nitrogen (N4) reduces susceptibility to bacterial dihydropteroate synthase mutations [8]. Molecular docking of analogous compounds reveals binding scores of -9.2 to -11.3 kcal/mol against *E. coli DHPS (PDB: 3TZF), validating enhanced target engagement through dual pharmacophore integration [4]. This rational design framework positions 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide as a promising scaffold for multitarget drug discovery.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8